4-Dimethylamino Antipyrine-d6
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Overview
Description
Preparation Methods
The synthesis of 4-Dimethylamino Antipyrine-d6 involves the incorporation of deuterium atoms into the dimethylamino group of antipyrine. The general synthetic route includes:
Starting Material: Antipyrine
Deuteration: The dimethylamino group is subjected to deuteration using deuterated reagents under controlled conditions to replace hydrogen atoms with deuterium.
Reaction Conditions: Typically, the reaction is carried out in the presence of a deuterated solvent and a catalyst to facilitate the exchange of hydrogen with deuterium.
Industrial production methods follow similar principles but are scaled up to meet the demand for research and analytical purposes.
Chemical Reactions Analysis
4-Dimethylamino Antipyrine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent compound, antipyrine.
Substitution: The dimethylamino group can undergo substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Dimethylamino Antipyrine-d6 is widely used in scientific research due to its stable isotope labeling, which makes it valuable in:
Analytical Chemistry: Used as an internal standard in mass spectrometry for accurate quantification of antipyrine and its metabolites.
Biological Studies: Employed in pharmacokinetic studies to trace the metabolism and distribution of antipyrine in biological systems.
Medical Research: Investigated for its potential use in diagnostic assays and as a marker for liver function tests
Mechanism of Action
The mechanism of action of 4-Dimethylamino Antipyrine-d6 is similar to that of antipyrine. It primarily acts by inhibiting cyclooxygenase enzymes (COX-1, COX-2, and COX-3), which are involved in the synthesis of prostaglandins. This inhibition leads to an increase in the pain threshold and exhibits anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
4-Dimethylamino Antipyrine-d6 can be compared with other similar compounds such as:
4-Dimethylaminoantipyrine: The non-deuterated form, used in similar applications but lacks the stable isotope labeling.
4-Aminoantipyrine: Another derivative of antipyrine, used in colorimetric assays and as an analytical reagent.
Metamizole: A pyrazolone derivative with analgesic and antipyretic properties, used in clinical settings.
The uniqueness of this compound lies in its stable isotope labeling, which enhances its utility in precise analytical and research applications.
Properties
IUPAC Name |
4-[bis(trideuteriomethyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11/h5-9H,1-4H3/i2D3,3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMXTBMQSGEXHJ-XERRXZQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.